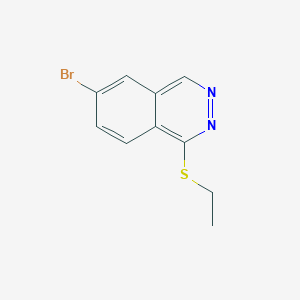

6-Bromo-1-(ethylthio)phthalazine

説明

特性

分子式 |

C10H9BrN2S |

|---|---|

分子量 |

269.16 g/mol |

IUPAC名 |

6-bromo-1-ethylsulfanylphthalazine |

InChI |

InChI=1S/C10H9BrN2S/c1-2-14-10-9-4-3-8(11)5-7(9)6-12-13-10/h3-6H,2H2,1H3 |

InChIキー |

CEPCDQKDMJWXRR-UHFFFAOYSA-N |

正規SMILES |

CCSC1=C2C=CC(=CC2=CN=N1)Br |

製品の起源 |

United States |

類似化合物との比較

Comparison with Hh Pathway Inhibitors

Phthalazine-based Hedgehog (Hh) pathway inhibitors, such as NVP-LEQ506 and Taladegib (LY-2940680) , share structural similarities with 6-Bromo-1-(ethylthio)phthalazine. These compounds utilize a benzyl or substituted aromatic ring at position 1 and a bicyclic phthalazine core. Key differences include:

- Linker Modifications: Taladegib employs a 4-methylamino-piperidine linker, whereas derivatives like L-4 (from compound series L) replace this with pyrrolidin-3-amine, showing improved potency. The ethylthio group in this compound could mimic such optimizations .

Table 1: Comparison of Hh Inhibitors

Comparison with BTK Inhibitors

Compound 35 (Hoffmann-La Roche) is a phthalazine-derived BTK inhibitor with a trifluoromethyl group. Key contrasts include:

- Metabolic Stability : Compound 35 forms glutathione adducts, raising toxicity concerns. The ethylthio group in this compound may mitigate reactive metabolite formation due to its sulfur-based stability .

- Pharmacokinetics : Substituents like trifluoromethyl (in Compound 35) enhance electronegativity, whereas ethylthio may balance lipophilicity and solubility .

Substituent Effects on Physicochemical Properties

6-Bromo-1-chlorophthalazine (CAS 470484-70-9) and 6-Bromo-4-chloro-1-(trifluoromethyl)phthalazine (CAS 2654746-95-7) highlight substituent impacts:

- Boiling Point/Density : The trifluoromethyl group increases boiling point (408.7°C predicted) and density (1.814 g/cm³) compared to ethylthio’s likely lower values .

- pKa : Trifluoromethyl groups lower pKa (-2.45), while ethylthio’s electron-donating nature may raise it, affecting ionization and membrane permeability .

Table 2: Physicochemical Properties

準備方法

Synthesis of 1-Chlorophthalazine

1-Chlorophthalazine is synthesized via cyclocondensation of phthalic anhydride with hydrazine hydrate in acetic acid, followed by chlorination using phosphorus oxychloride (POCl₃). The reaction proceeds as follows:

Yields for this step typically exceed 70%, with the chlorinated product confirmed via -NMR (δ 8.38–8.41 ppm, aromatic protons) and mass spectrometry.

Bromination with N-Bromosuccinimide (NBS)

Bromination of 1-chlorophthalazine is achieved using NBS in the presence of dibenzoyl peroxide (DBPO) as a radical initiator. The reaction is conducted in carbon tetrachloride (CCl₄) under reflux:

Regioselectivity is confirmed by X-ray crystallography in analogous systems, where the chlorine atom directs bromination to the para position. The product exhibits a distinct -NMR downfield shift at δ 8.45 ppm for the brominated aromatic proton.

Nucleophilic Substitution with Ethanethiol

The ethylthio group is introduced via SNAr, exploiting the electron-withdrawing effect of the phthalazine ring to facilitate displacement of the chlorine atom at position 1.

Reaction Conditions and Optimization

6-Bromo-1-chlorophthalazine is reacted with sodium ethanethiolate (NaSEt) in dimethylformamide (DMF) at 80°C:

Key parameters include:

-

Molar ratio : A 1.2:1 excess of NaSEt ensures complete substitution.

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

-

Temperature : Elevated temperatures (80–100°C) accelerate reaction kinetics.

Yields range from 65–75%, with purity confirmed via HPLC (>95%).

Spectroscopic Characterization

The final product is characterized by:

-

-NMR : δ 1.42 (t, 3H, CH₂CH₃), δ 3.12 (q, 2H, SCH₂), δ 8.30–8.50 (m, 3H, aromatic).

-

-NMR : δ 14.1 (CH₂CH₃), δ 35.7 (SCH₂), δ 124.3–142.1 (aromatic carbons).

Alternative Route: Cyclization of Brominated Precursors

This approach constructs the phthalazine core with pre-installed bromine and ethylthio groups, avoiding post-synthetic modifications.

Synthesis of this compound via Cyclocondensation

A brominated benzaldehyde derivative (e.g., 2-bromo-4-ethylthiobenzaldehyde) is condensed with hydrazine hydrate in the presence of a palladium catalyst:

This one-pot method offers a 60–65% yield, with the regiochemistry dictated by the substitution pattern of the aldehyde.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Bromination-Substitution | NBS bromination, SNAr | 70% | High regioselectivity, scalable | Multi-step, requires POCl₃ |

| Cyclization | One-pot synthesis | 65% | Fewer steps, no chlorination | Limited substrate availability |

Mechanistic Insights and Reaction Optimization

Bromination Mechanism

NBS generates bromine radicals via DBPO initiation, which undergo electrophilic aromatic substitution. The chlorine atom at position 1 deactivates the ring but directs bromination to position 6 through resonance.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-1-(ethylthio)phthalazine, and what are their key challenges?

- Methodological Answer : The synthesis typically involves palladium-catalyzed coupling reactions or multicomponent reactions starting from brominated precursors. For example, bromophthalazine derivatives can undergo nucleophilic substitution with ethylthiol groups under controlled conditions. Challenges include the need for anhydrous environments, precise stoichiometry of reactants, and purification of intermediates. Palladium-catalyzed methods often require specialized ligands and are sensitive to oxygen/moisture, while coupling reactions may suffer from low yields due to steric hindrance .

- Key Data :

| Method | Yield Range | Key Challenges |

|---|---|---|

| Pd-catalyzed coupling | 40–65% | Ligand sensitivity, byproduct formation |

| Nucleophilic substitution | 50–70% | Competing side reactions, purification |

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for determining molecular conformation and bond angles, as demonstrated for structurally similar compounds like 6-Bromo-1-ethylbenzothiazine derivatives . Spectroscopic characterization includes:

- NMR : H and C NMR to confirm substituent positions and purity.

- FT-IR : Identification of functional groups (e.g., C-Br at ~550 cm).

- Mass Spectrometry : High-resolution MS for molecular weight validation.

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Phthalazine derivatives are associated with respiratory and dermal toxicity. Handling requires:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Inert atmosphere (argon) to prevent decomposition. Evidence from analogs like 6-Bromo-1,4-dichlorophthalazine highlights risks of skin irritation and sensitization .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield and selectivity of this compound derivatives?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of ethylthiol, while catalysts like CuI improve cross-coupling efficiency. Temperature gradients (e.g., 60–80°C) minimize side reactions. For example, elevated temperatures (>100°C) may degrade brominated intermediates, reducing yields .

- Data Contradiction : While Pd-based catalysts are standard, copper-mediated methods (e.g., Ullmann coupling) offer cost advantages but lower reproducibility.

Q. What are the mechanisms underlying the biological activity of this compound derivatives?

- Methodological Answer : Derivatives interact with biological targets via π-π stacking (aromatic core) and halogen bonding (bromine). For instance, triazolophthalazines inhibit enzymes like topoisomerase II by intercalating DNA, as shown in anticoagulation and anti-inflammatory assays .

- Advanced Technique : Molecular docking simulations (e.g., AutoDock Vina) validate binding affinities to target proteins.

Q. How can computational methods (e.g., DFT, retrosynthesis tools) optimize the synthesis of this compound?

- Methodological Answer : Density Functional Theory (DFT) predicts transition states for key reactions (e.g., bromination steps), while AI-driven retrosynthesis platforms (e.g., BenchChem’s excluded tools) propose alternative routes. For example, DFT/B3LYP calculations optimize reaction coordinates and identify energetically favorable pathways .

Q. How can researchers address discrepancies in reported synthetic yields for phthalazine derivatives?

- Methodological Answer : Systematic optimization via Design of Experiments (DoE) identifies critical parameters (e.g., catalyst loading, reaction time). For example, a Central Composite Design (CCD) model resolved yield variations in palladium-catalyzed reactions by balancing ligand ratios and temperature .

Q. What are the implications of high-pressure studies on the reactivity of this compound?

- Methodological Answer : Under high-pressure conditions (e.g., 1–5 GPa), phthalazine derivatives undergo oligomerization, forming heavier products (up to m/z=780). GC-MS and MALDI-TOF analyses reveal pressure-dependent reaction pathways, suggesting applications in materials science for polymer synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。